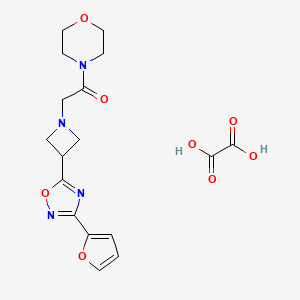

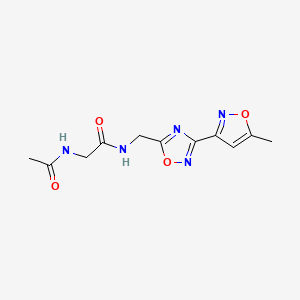

2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, commonly known as AMO-5, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. AMO-5 belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Aplicaciones Científicas De Investigación

Neurogenic Potential and Melatonin Receptor Pharmacology

A novel family of melatonin-based compounds, where the acetamido group of melatonin has been bioisosterically replaced by reversed amides and azoles including 1,2,4-oxadiazole, showed enhanced differentiation of rat neural stem cells to a neuronal phenotype in vitro, suggesting potential neurogenic applications (de la Fuente Revenga et al., 2015).

Antimicrobial Activity

Isoxazole-substituted 1,3,4-oxadiazoles have demonstrated in vitro antimicrobial activity against bacterial and fungal strains, indicating their potential as antimicrobial agents (Marri et al., 2018).

Anticancer and Pharmacological Evaluation

1,3,4-Oxadiazole derivatives have been investigated as inhibitors of Collapsin response mediator protein 1 (CRMP 1) in small lung cancer, showing considerable inhibition of cell growth, thus presenting a promising approach for cancer treatment (Panchal et al., 2020).

Luminescence Properties

The luminescence properties of 1,3,4-oxadiazole acetamide derivatives and their complexes with rare earth elements (Eu(III) and Tb(III)) have been studied, revealing characteristic luminescence which suggests potential applications in materials science (Zhang et al., 2015).

Antioxidant, Analgesic, and Anti-inflammatory Actions

Computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives have shown potential for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions, indicating their diverse biological applications (Faheem, 2018).

Mecanismo De Acción

Target of Action

The primary target of the compound 2-acetamido-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is the main protease (Mpro) of SARS-CoV-2 . This protease plays a crucial role in mediating viral replication and transcription, making it an attractive target for therapeutic intervention .

Mode of Action

This compound interacts with its target, the main protease of SARS-CoV-2, by binding to its active site . This binding inhibits the protease’s activity, thereby preventing the virus from replicating within the host cell .

Biochemical Pathways

Upon inhibiting the main protease, this compound disrupts the viral life cycle. The affected pathway is the replication of the SARS-CoV-2 virus. By inhibiting the main protease, the compound prevents the virus from producing essential proteins it needs for replication .

Result of Action

The molecular effect of this compound’s action is the inhibition of the main protease of SARS-CoV-2 . On a cellular level, this results in the prevention of viral replication, thereby inhibiting the spread of the virus within the host .

Propiedades

IUPAC Name |

2-acetamido-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O4/c1-6-3-8(15-19-6)11-14-10(20-16-11)5-13-9(18)4-12-7(2)17/h3H,4-5H2,1-2H3,(H,12,17)(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGYCCYMGVZWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(furan-2-ylmethyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2701197.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)